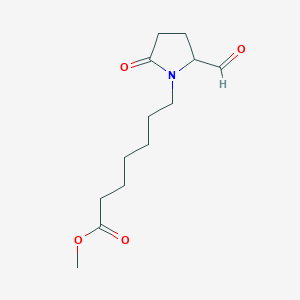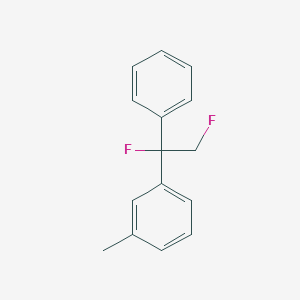
1-(1,2-Difluoro-1-phenylethyl)-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2-Difluoro-1-phenylethyl)-3-methylbenzene is a chemical compound characterized by the presence of a difluoro-substituted phenylethyl group attached to a methylbenzene ring
准备方法
The synthesis of 1-(1,2-Difluoro-1-phenylethyl)-3-methylbenzene typically involves the following steps:
Synthetic Routes: The preparation begins with the fluorination of a suitable precursor, such as 1-phenylethylbenzene, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction conditions often require an inert atmosphere and low temperatures to ensure selective fluorination.
Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dichloromethane, under controlled temperature conditions to prevent side reactions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反应分析
1-(1,2-Difluoro-1-phenylethyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or alkanes.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, which can replace the fluorine atoms with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-(1,2-Difluoro-1-phenylethyl)-3-methylbenzene finds applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structural properties make it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound’s potential therapeutic properties are being explored in drug discovery and development, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism by which 1-(1,2-Difluoro-1-phenylethyl)-3-methylbenzene exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Pathways Involved: These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, the compound may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.
相似化合物的比较
1-(1,2-Difluoro-1-phenylethyl)-3-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene: This compound has a chlorine atom instead of a methyl group, which can influence its reactivity and applications.
1-(1,2-Difluoro-1-phenylethyl)-4-methylbenzene: The position of the methyl group on the benzene ring differs, which can affect the compound’s chemical properties and interactions.
Benzene, 1-chloro-4-(1,2-difluoro-1-phenylethyl): Similar to the first compound, but with the chlorine atom in a different position, leading to variations in its chemical behavior.
属性
CAS 编号 |
59888-10-7 |
|---|---|
分子式 |
C15H14F2 |
分子量 |
232.27 g/mol |
IUPAC 名称 |
1-(1,2-difluoro-1-phenylethyl)-3-methylbenzene |
InChI |
InChI=1S/C15H14F2/c1-12-6-5-9-14(10-12)15(17,11-16)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI 键 |
UZLPXKCBQFITLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(CF)(C2=CC=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


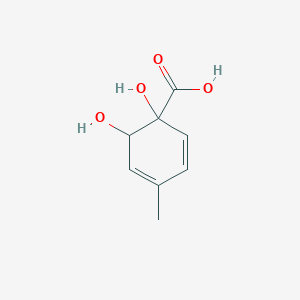

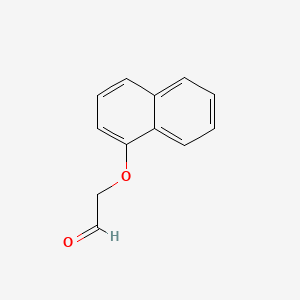
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613071.png)
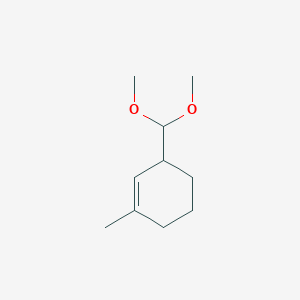
![but-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14613100.png)
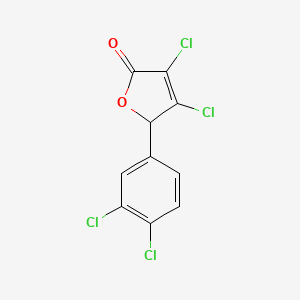
![Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14613105.png)
![3-[({4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14613106.png)

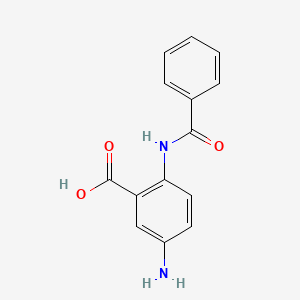
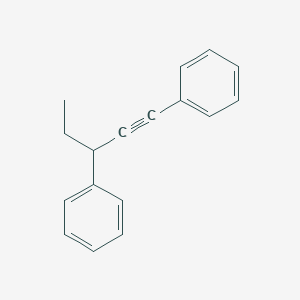
![4-{2-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14613135.png)
